molecular formula C15H13BrN2O B12083394 N-(4-bromophenyl)indoline-1-carboxamide

N-(4-bromophenyl)indoline-1-carboxamide

Cat. No.: B12083394
M. Wt: 317.18 g/mol
InChI Key: IAAVATYRKRBDRB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)indoline-1-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indoline core with a carboxamide group and a bromophenyl substituent, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)indoline-1-carboxamide typically involves the condensation of an indoline derivative with a bromophenyl carboxylic acid or its derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include heating and the use of a strong acid catalyst such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)indoline-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)indoline-1-carboxamide
  • N-(4-fluorophenyl)indoline-1-carboxamide
  • N-(4-methylphenyl)indoline-1-carboxamide

Uniqueness

N-(4-bromophenyl)indoline-1-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents, the bromine atom enhances its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

N-(4-bromophenyl)-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C15H13BrN2O/c16-12-5-7-13(8-6-12)17-15(19)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,19)

InChI Key

IAAVATYRKRBDRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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